molecular formula C16H13NO2 B160021 Ethyl 2'-cyanobiphenyl-3-carboxylate CAS No. 131379-35-6

Ethyl 2'-cyanobiphenyl-3-carboxylate

Cat. No.: B160021
CAS No.: 131379-35-6
M. Wt: 251.28 g/mol
InChI Key: NRXNJYFEBJWFCD-UHFFFAOYSA-N
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Description

Ethyl 2’-cyanobiphenyl-3-carboxylate is an organic compound with the molecular formula C16H13NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a cyano group at the 2’ position and an ethyl ester group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2’-cyanobiphenyl-3-carboxylate typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as copper(I) cyanide.

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of ethyl 2’-cyanobiphenyl-3-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-cyanobiphenyl-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2’-cyanobiphenyl-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2’-cyanobiphenyl-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyano group and ester functionality can participate in various chemical interactions, contributing to the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2’-cyanobiphenyl-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2’-Cyanobiphenyl-3-carboxylic acid: The carboxylic acid derivative of the compound.

    Ethyl 4’-cyanobiphenyl-3-carboxylate: Similar structure but with the cyano group at the 4’ position.

Uniqueness

Ethyl 2’-cyanobiphenyl-3-carboxylate is unique due to the specific positioning of the cyano and ester groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 2'-cyanobiphenyl-3-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on available research findings.

Chemical Structure and Synthesis

This compound features a biphenyl structure with a cyano group and an ethyl carboxylate moiety. Its molecular formula is C16H15NO2C_{16}H_{15}NO_2, and it possesses a molecular weight of 251.28 g/mol. The compound can be synthesized through various methods, including electrophilic aromatic substitution and coupling reactions, which allow for the introduction of the cyano and carboxylate groups onto the biphenyl backbone.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group may participate in nucleophilic attacks, while the ester functionality can influence metabolic pathways. This compound's unique structure allows it to exert effects that are beneficial in various biological contexts.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Streptococcus pyogenes
  • Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could serve as a potential antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal strains such as:

  • Aspergillus flavus
  • Candida albicans

The antifungal efficacy was evaluated through standard susceptibility testing methods, indicating that this compound could be a candidate for developing antifungal therapies .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations into its effects on cancer cell lines have shown:

  • Induction of apoptosis in treated cells.
  • Alterations in cell cycle progression, particularly arresting cells in the S phase.

These findings highlight the potential for this compound to be developed into an anticancer agent, particularly against breast cancer cell lines such as MCF-7 .

Case Studies and Research Findings

Several research studies have focused on the biological activities of this compound:

  • Antibacterial Efficacy : A study found that derivatives of this compound exhibited varying degrees of antibacterial activity, with some compounds showing MIC values comparable to standard antibiotics like ceftriaxone .
  • Antifungal Screening : In another investigation, synthesized derivatives were tested against common fungal pathogens, revealing promising antifungal activity across multiple strains .
  • Cytotoxicity Testing : Research on the cytotoxic effects of this compound indicated significant inhibition of cancer cell growth, suggesting a mechanism involving apoptosis and cell cycle disruption .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundCyano group at 2' position; ethoxycarbonyl groupAntibacterial, antifungal
Mthis compoundMethyl ester instead of ethyl; similar structureAntibacterial
4'-Cyanobiphenyl-3-carboxylic acidCarboxylic acid derivative; different functional groupsPotentially anticancer

This table illustrates how this compound compares with structurally similar compounds regarding their biological activities.

Properties

IUPAC Name

ethyl 3-(2-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)13-8-5-7-12(10-13)15-9-4-3-6-14(15)11-17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXNJYFEBJWFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618689
Record name Ethyl 2'-cyano[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131379-35-6
Record name Ethyl 2′-cyano[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131379-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2'-cyano[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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